N-(4-chlorobenzyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with a molecular formula of C18H20ClN3O3. This compound is known for its unique chemical structure, which includes a chlorophenyl group, an ethoxy group, and a propoxy group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 4-chlorobenzylamine with ethoxypropoxybenzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems to control reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or ammonia
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-CHLOROPHENYL)METHYL]-1-(HYDRAZINECARBONYL)FORMAMIDE
- N-[(4-CHLOROPHENYL)METHYL]-1-(HYDRAZINECARBONYL)ACETAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C21H24ClN3O4 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C21H24ClN3O4/c1-3-11-29-18-10-7-16(12-19(18)28-4-2)14-24-25-21(27)20(26)23-13-15-5-8-17(22)9-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,26)(H,25,27)/b24-14+ |
InChI Key |
ZVVGOFISKJSKKO-ZVHZXABRSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.